methyl 5-bromo-6-methoxy-1-naphthoate
Description
Methyl 5-bromo-6-methoxy-1-naphthoate (C₁₃H₁₁BrO₃) is a brominated naphthalene derivative critical as an intermediate in synthesizing tolrestat, an aldose reductase inhibitor used to treat diabetic complications like neuropathy and retinopathy . Its structure features a bromine atom at the 5-position and a methoxy group at the 6-position on the naphthalene ring, which enhances its electronic and steric properties for targeted biological activity.
Synthesis: The compound is produced via bromination of methyl 6-methoxy-1-naphthoate (C₁₃H₁₂O₃) using bromine (Br₂) in the presence of an oxidizing agent (e.g., hydrogen peroxide) within water-miscible solvents like acetic acid or methanol. This method, patented by Cassella AG (DE4318069), achieves 90% yield and >98% purity while minimizing environmental impact by recycling HBr to Br₂ .
Properties
IUPAC Name |
methyl 5-bromo-6-methoxynaphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO3/c1-16-11-7-6-8-9(12(11)14)4-3-5-10(8)13(15)17-2/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSVNRJVTNNXCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=CC=C2)C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448971 | |
| Record name | 1-Naphthalenecarboxylic acid, 5-bromo-6-methoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84532-70-7 | |
| Record name | 1-Naphthalenecarboxylic acid, 5-bromo-6-methoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of methyl 5-bromo-6-methoxy-1-naphthoate typically involves the esterification of 1-Naphthalenecarboxylic acid derivatives. One common method is the reaction of 5-bromo-6-methoxy-1-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions usually include refluxing the mixture to ensure complete esterification .
Chemical Reactions Analysis
methyl 5-bromo-6-methoxy-1-naphthoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Scientific Research Applications
methyl 5-bromo-6-methoxy-1-naphthoate is used in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 5-bromo-6-methoxy-1-naphthoate involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Key Advantages Over Prior Methods :
- Avoids chlorinated solvents (e.g., CH₂Cl₂), reducing toxicity and waste.
- Uses 0.5–0.6 mol Br₂ per mole of precursor, minimizing excess bromine.
- Generates water as the only byproduct when H₂O₂ is the oxidant.
Comparison with Structurally Similar Compounds
Methyl 6-Methoxy-1-Naphthoate (Precursor)
Key Difference : Bromination introduces steric and electronic effects, making the target compound more reactive in subsequent coupling reactions for drug synthesis .
Methyl 5-Methoxy-8-Aryl-1-Naphthoate
This compound (C₁₉H₁₆O₃) features a methoxy group at C5 and an aryl group at C6. It is synthesized via Pd-catalyzed coupling under inert conditions (THF/H₂O, Cs₂CO₃) .
Key Difference : The aryl group at C8 in the analog enables π-π stacking in materials science, whereas bromine at C5 in the target compound enhances electrophilic reactivity for drug synthesis.
Methyl 5-Bromo-1-Naphthoate (BD285280)
This compound (C₁₂H₉BrO₂) lacks the methoxy group at C6, simplifying its structure but reducing steric hindrance.
| Property | This compound | Methyl 5-Bromo-1-Naphthoate |
|---|---|---|
| Molecular Formula | C₁₃H₁₁BrO₃ | C₁₂H₉BrO₂ |
| Functional Groups | Br (C5), OCH₃ (C6), COOCH₃ | Br (C5), COOCH₃ |
| Solubility | Moderate (polar solvents) | Higher (less steric bulk) |
| Application | Tolrestat synthesis | General bromoester precursor |
Brominated Heterocyclic Analogs
Example: Methyl 5-Bromo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate This thiophene derivative (C₁₁H₁₃BrN₂O₄S) shares a bromine atom but differs in core structure (thiophene vs. naphthalene).
| Property | This compound | Thiophene Analog |
|---|---|---|
| Core Structure | Naphthalene | Thiophene |
| Reactivity | Electrophilic substitution | Nucleophilic substitution |
| Biological Use | Enzyme inhibition | Antimicrobial/anticancer research |
Key Difference : The naphthalene core in the target compound provides a larger aromatic surface for enzyme binding, critical for aldose reductase inhibition .
Ecological and Industrial Advantages
The synthesis of this compound offers significant improvements over traditional methods:
- Reduced Bromine Waste : H₂O₂ oxidizes HBr to Br₂, cutting bromine use by ~50% compared to prior methods (e.g., EP059596) .
- Solvent Choice: Acetic acid/methanol replaces chlorinated solvents, improving workplace safety .
- Purity : >98% purity eliminates need for recrystallization, streamlining production .
Biological Activity
Methyl 5-bromo-6-methoxy-1-naphthoate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following structural characteristics:
- Molecular Formula : C12H11BrO3
- Molecular Weight : Approximately 281.12 g/mol
- Functional Groups : Contains a bromine atom at the 5-position and a methoxy group at the 6-position of the naphthalene ring.
This unique arrangement of substituents influences the compound's reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic processes .
Anticancer Activity
This compound has been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines, potentially through the activation of intrinsic apoptotic pathways. The bromine substituent enhances lipophilicity, which may improve cellular uptake and bioavailability .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival, such as proteases and kinases.
- Receptor Modulation : It might interact with cellular receptors, altering signaling pathways that regulate cell growth and apoptosis.
These interactions can lead to significant biological effects, including antimicrobial and anticancer activities.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 5-fluoro-6-methoxy-1-naphthoate | C12H11F O3 | Fluorine enhances metabolic stability |
| Methyl 5-chloro-6-methoxy-1-naphthoate | C12H11Cl O3 | Chlorine affects reactivity and solubility |
| Methyl 5-bromo-2-naphthoate | C11H9Br O2 | Lacks methoxy group; different biological activity |
Each compound's unique halogen substituent impacts its biological activity, solubility, and pharmacokinetic properties.
Case Studies and Research Findings
- Antimicrobial Study : A study published in ChemInform highlighted the antibacterial effects of various bromo-organic compounds, including this compound. The compound showed significant inhibition against Gram-positive bacteria .
- Anticancer Research : In vitro experiments reported in ResearchGate demonstrated that this compound could induce apoptosis in cancer cell lines through mitochondrial pathways, indicating its potential as a therapeutic agent .
- Synthesis and Characterization : Detailed synthesis protocols have been developed for producing this compound efficiently, emphasizing the importance of bromination reactions in organic synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
